Ethanethioamide, N,N-di-2-propen-1-yl-
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Overview
Description
Ethanethioamide, N,N-di-2-propen-1-yl- is an organic compound with the molecular formula C8H13NS and a molecular weight of 155.26 g/mol . This compound is characterized by the presence of a thioamide group and two propenyl groups attached to the nitrogen atom. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethioamide, N,N-di-2-propen-1-yl- typically involves the reaction of ethanethioamide with propenyl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of Ethanethioamide, N,N-di-2-propen-1-yl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethanethioamide, N,N-di-2-propen-1-yl- undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Potassium carbonate, sodium hydroxide, dichloromethane, tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted ethanethioamides depending on the nucleophile used.
Scientific Research Applications
Ethanethioamide, N,N-di-2-propen-1-yl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethanethioamide, N,N-di-2-propen-1-yl- involves its interaction with various molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The propenyl groups can also participate in reactions with other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N-2-propen-1-yl-2-propen-1-aminium chloride: A similar compound with a quaternary ammonium group.
N,N-Diethylamino-8-bromo-4-(4-fluorophenyl)-4H-1,3-dithiol[4,5-c]chromen-2-ylium tetrafluoroborate: Another compound with a thioamide group and propenyl substituents.
Uniqueness
Ethanethioamide, N,N-di-2-propen-1-yl- is unique due to its specific combination of a thioamide group and two propenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H13NS |
---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
N,N-bis(prop-2-enyl)ethanethioamide |
InChI |
InChI=1S/C8H13NS/c1-4-6-9(7-5-2)8(3)10/h4-5H,1-2,6-7H2,3H3 |
InChI Key |
FQWUJZLOOJBILJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)N(CC=C)CC=C |
Origin of Product |
United States |
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